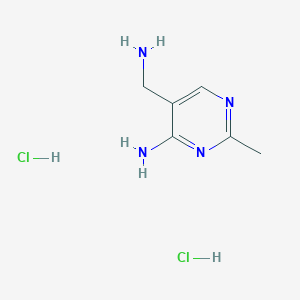

5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride

Descripción

Propiedades

IUPAC Name |

5-(aminomethyl)-2-methylpyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c1-4-9-3-5(2-7)6(8)10-4;;/h3H,2,7H2,1H3,(H2,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWHCPFBMJIPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236322 | |

| Record name | 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-43-1 | |

| Record name | 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Structure Elucidation of 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminomethyl-2-methylpyrimidin-4-ylamine, also known as Grewe diamine, is a critical intermediate in the biosynthesis of thiamine (Vitamin B1).[1] Its dihydrochloride salt is a stable form often used in research and industrial applications. This technical guide provides a comprehensive elucidation of the structure of 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride, detailing its spectroscopic properties, synthesis, and biological role.

Chemical Structure and Properties

This compound is a pyrimidine derivative with the chemical formula C₆H₁₀N₄·2HCl. The molecule consists of a 2-methylpyrimidin-4-ylamine core with an aminomethyl substituent at the 5-position. The dihydrochloride salt form indicates that both the pyrimidine ring nitrogen and the primary amine of the aminomethyl group are protonated.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₀N₄·2HCl |

| Molecular Weight | 211.09 g/mol |

| CAS Number | 874-43-1 |

| IUPAC Name | 5-(aminomethyl)-2-methylpyrimidin-4-amine;dihydrochloride |

| Appearance | Off-white solid |

| Solubility | Soluble in water |

Spectroscopic Analysis for Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 | s | 1H | H6 (pyrimidine ring proton) |

| ~ 4.2 | s | 2H | -CH₂-NH₃⁺ |

| ~ 2.6 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (ppm) | Assignment |

| ~ 165 | C2 |

| ~ 160 | C4 |

| ~ 155 | C6 |

| ~ 110 | C5 |

| ~ 40 | -CH₂-NH₃⁺ |

| ~ 25 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Aminomethyl-2-methylpyrimidin-4-ylamine, the mass spectrum of the free base (C₆H₁₀N₄) would show a molecular ion peak (M⁺) at m/z 138.17. The fragmentation pattern would likely involve cleavage of the aminomethyl group and fragmentation of the pyrimidine ring.

Table 4: Predicted Mass Spectrometry Fragmentation Data (for the free base)

| m/z | Proposed Fragment |

| 138 | [M]⁺ |

| 123 | [M - NH]⁺ |

| 109 | [M - NH₂CH₂]⁺ |

| 81 | [C₄H₅N₂]⁺ (fragment of pyrimidine ring) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy helps to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine and aromatic functionalities.

Table 5: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amines) |

| 3200-3000 | C-H stretching (aromatic) |

| 2900-2800 | C-H stretching (aliphatic) |

| 1650-1550 | C=C and C=N stretching (pyrimidine ring) |

| 1600-1450 | N-H bending (amines) |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reduction of 4-amino-2-methyl-5-cyanopyrimidine.[2] The following is a generalized laboratory-scale protocol.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Protocol:

-

Reduction: Dissolve 4-amino-2-methyl-5-cyanopyrimidine in a suitable solvent (e.g., ethanol or THF). Add a catalyst such as Raney Nickel. Pressurize the reaction vessel with hydrogen gas and heat as required. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture and carefully filter off the catalyst.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude free base, 5-Aminomethyl-2-methylpyrimidin-4-ylamine.

-

Salt Formation: Dissolve the crude free base in a suitable solvent like ethanol. Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in ethanol.

-

Purification: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and elemental analysis.

Analytical Methods

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Mass Spectrometry Protocol (for the free base):

-

Sample Preparation: Prepare a dilute solution of the free base in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or after separation by GC or LC). Acquire the mass spectrum in a suitable ionization mode (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Biological Role and Signaling Pathway

5-Aminomethyl-2-methylpyrimidin-4-ylamine is a key substrate in the thiamine salvage pathway.[1] This pathway allows organisms to recycle and reuse components of thiamine. The enzyme thiaminase II (TenA) catalyzes the hydrolysis of 5-Aminomethyl-2-methylpyrimidin-4-ylamine to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which is a direct precursor for thiamine biosynthesis.[1]

Thiamine Salvage Pathway

Caption: Role in the Thiamine Salvage Pathway.

Conclusion

The structure of this compound is well-established through a combination of spectroscopic methods. This in-depth guide has provided the key physicochemical properties, predicted spectroscopic data, a generalized synthesis protocol, and an overview of its biological significance. This information serves as a valuable resource for researchers and professionals involved in the fields of chemical synthesis, drug discovery, and metabolic research.

References

The Grewe Diamine: A Cornerstone in Vitamin B1 Synthesis - A Technical Guide

Introduction

The Grewe diamine, chemically known as 4-amino-5-aminomethyl-2-methylpyrimidine, is a pivotal intermediate in the industrial synthesis of Thiamine (Vitamin B1). This essential nutrient plays a crucial role in cellular metabolism, and its deficiency can lead to severe health conditions such as beriberi. The industrial production of Vitamin B1, which began in 1937, relies heavily on the efficient synthesis of its constituent pyrimidine and thiazole moieties. The Grewe diamine constitutes the core of the pyrimidine part of thiamine. This guide provides an in-depth exploration of the synthesis of Grewe diamine, its discovery history, and detailed experimental protocols for its preparation.

Discovery History and Nomenclature

The industrial synthesis of Vitamin B1 commenced in the late 1930s by companies like Hoffmann-La Roche and Merck.[1] The first total synthesis of thiamine was achieved by Robert R. Williams and J. K. Cline in 1936.[2] Early synthetic strategies for the pyrimidine component, 4-amino-5-aminomethyl-2-methylpyrimidine, were developed through various routes, often starting from precursors like acrylonitrile or malononitrile.[3]

The compound 4-amino-5-aminomethyl-2-methylpyrimidine is commonly referred to as "Grewe diamine" in scientific and patent literature.[1] While the precise origin of this eponym is not definitively documented in readily available historical records, it is widely used, suggesting a significant contribution by German chemist Rudolf Grewe (1910–1968) to its synthesis or the overall Vitamin B1 production process. An obituary for Rudolf Grewe was published in Chemische Berichte in 1978, which may contain further details on his work in this area.[4]

Synthetic Pathways for Grewe Diamine

Several synthetic routes to Grewe diamine have been developed, with modern approaches focusing on scalability, cost-effectiveness, and high yields. The key intermediate in many of these syntheses is 4-amino-2-methylpyrimidine-5-carbonitrile.

Route A: Synthesis from 2-Cyanoacetamide

This approach utilizes the inexpensive starting material 2-cyanoacetamide, which is first converted to an enamine using a Vilsmeier reagent. This intermediate is then cyclized with acetamidine to form 4-amino-2-methylpyrimidine-5-carbonitrile. The final step is the hydrogenation of the nitrile group to yield Grewe diamine.[5]

Quantitative Data for Route A

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 & 2 | 2-Cyanoacetamide, Acetamidine | Vilsmeier Reagent | - | - | - | - |

| 3 | 4-Amino-2-methylpyrimidine-5-carbonitrile | Modified Raney Nickel | Saturated Methanolic Ammonia | 100 | 5 | 98 |

Experimental Protocol for Route A

Step 1 & 2: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile from 2-Cyanoacetamide A detailed protocol involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to form an enamine intermediate. This intermediate is then reacted in situ with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile.

Step 3: Hydrogenation to Grewe Diamine In an autoclave, a mixture of 4-amino-2-methylpyrimidine-5-carbonitrile (e.g., 2.0 kg, 15 mol), modified Raney nickel (e.g., 300 g wet weight), and a saturated solution of ammonia in methanol (e.g., 20 L) is prepared. The mixture is heated to 100 °C and stirred for 5 hours under a hydrogen pressure of 4 MPa. After cooling to room temperature, the catalyst is filtered off. The filtrate is concentrated to yield Grewe diamine as a white solid.

Route B: Synthesis from Malononitrile

This scalable process also proceeds through the common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile. Malononitrile is reacted with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate to form an enamine, which is then condensed with acetamidine hydrochloride.[5]

Quantitative Data for Route B

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |

| 1-3 | Malononitrile, Acetamidine HCl | (CH3)2SO4, H2, Raney Ni | DMF, Methanolic Ammonia | Various | Various | ~70 |

Experimental Protocol for Route B

Step 1 & 2: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile from Malononitrile To a solution of malononitrile (e.g., 0.66 g, 10 mmol) and acetamidine hydrochloride (e.g., 1.13 g, 12 mmol) in t-butanol (e.g., 10 g), 30% aqueous formaldehyde (e.g., 1.2 g, 12 mmol) is added. The mixture is heated at 65-70 °C for 4 hours. After cooling to 20-25 °C, tert-butyl hydroperoxide (e.g., 1.4 g of 70 wt%) is added, and the reaction is continued for 1 hour at 30-35 °C to yield 4-amino-2-methylpyrimidine-5-carbonitrile.[6]

Step 3: Hydrogenation to Grewe Diamine The hydrogenation of the nitrile intermediate is carried out as described in Route A.

Route C: Synthesis from 2-Methyl-4-amino-5-alkoxymethylpyrimidine

This method involves the direct amination of a 5-alkoxymethyl substituted pyrimidine. This process is typically carried out at high temperatures and pressures in the presence of a catalyst.[3]

Quantitative Data for Route C

| Reactant | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Pressure |

| 2-Methyl-4-amino-5-methoxymethylpyrimidine (MMP) | Ammonia, Al2O3 | Toluene | 230 | 4 | Autogenous |

Experimental Protocol for Route C

In a 300 ml autoclave, 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) (e.g., 1.25 g, 8.2 mmol) and a catalyst such as Al2O3 (e.g., 5 g) are placed in a solvent like toluene (e.g., 50 ml). After sealing the autoclave, ammonia (e.g., 30 g, 1.76 mol) is added. The mixture is heated to 230 °C for 4 hours with stirring, generating autogenous pressure. After cooling, the reaction mixture is filtered and the product is isolated.[3]

Conclusion

The Grewe diamine, or 4-amino-5-aminomethyl-2-methylpyrimidine, remains a critical building block in the synthesis of Vitamin B1. While the historical details of its naming are not fully elucidated, its importance is undeniable. Modern synthetic chemistry has provided several efficient and scalable routes for its production, primarily through the versatile intermediate 4-amino-2-methylpyrimidine-5-carbonitrile. The choice of a specific synthetic pathway in an industrial setting depends on factors such as the cost of starting materials, reaction efficiency, and safety considerations. The continued optimization of these synthetic routes is crucial for ensuring a stable and economical supply of this essential vitamin.

References

- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 2. researchgate.net [researchgate.net]

- 3. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Biological Functions of 5-aminomethyl-2-methylpyrimidin-4-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-aminomethyl-2-methylpyrimidin-4-ylamine, also known as Grewe diamine, is a pyrimidine derivative of significant biological interest. Its primary and most well-characterized role is as a key intermediate in the thiamine (Vitamin B1) salvage pathway, where it serves as a substrate for the enzyme Thiaminase II (TenA). This pathway is crucial for the recycling of thiamine degradation products in various organisms, including bacteria, archaea, and eukaryotes. Beyond its fundamental role in vitamin metabolism, the versatile chemical structure of 5-aminomethyl-2-methylpyrimidin-4-ylamine makes it a valuable scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. Research has demonstrated that modifications of this core structure can lead to compounds exhibiting anti-inflammatory, anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the biological functions of 5-aminomethyl-2-methylpyrimidin-4-ylamine, detailing its role in metabolic pathways, summarizing quantitative data on the activity of its derivatives, and providing detailed experimental protocols for key assays.

Core Biological Function: Role in the Thiamine Salvage Pathway

The principal biological function of 5-aminomethyl-2-methylpyrimidin-4-ylamine (AmMP) is its participation in the thiamine salvage pathway. This pathway allows organisms to recycle and reuse components of degraded thiamine, an essential cofactor for carbohydrate metabolism and neurological function.[1][2]

AmMP is a direct substrate for the enzyme Thiaminase II (TenA), which catalyzes the hydrolysis of the aminomethyl group to yield 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[1] HMP is a direct precursor in the de novo biosynthesis of thiamine. The reaction catalyzed by TenA is a critical step in reclaiming the pyrimidine moiety of thiamine from degradation products.

The overall thiamine salvage pathway involving AmMP can be summarized as follows:

-

Formation of AmMP Precursors: Thiamine can degrade, particularly through cleavage of the thiazole ring, to form products like N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine.

-

Conversion to AmMP: These precursors are then converted to 5-aminomethyl-2-methylpyrimidin-4-ylamine (AmMP).

-

Hydrolysis by Thiaminase II (TenA): AmMP is hydrolyzed by TenA to produce 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and ammonia.

-

Entry into Thiamine Biosynthesis: HMP is subsequently phosphorylated to HMP-phosphate (HMP-P) and then to HMP-pyrophosphate (HMP-PP), which then combines with the thiazole moiety to form thiamine monophosphate.

This salvage pathway is particularly important for organisms that cannot synthesize the pyrimidine moiety of thiamine de novo or as a means to conserve energy and resources.

Signaling Pathway Diagram

Caption: Thiamine Salvage Pathway involving AmMP.

Quantitative Data on Biological Activities

While 5-aminomethyl-2-methylpyrimidin-4-ylamine itself is primarily a metabolic intermediate, its derivatives have been synthesized and evaluated for a range of biological activities.

Enzymatic Activity of Thiaminase II (TenA) with 5-aminomethyl-2-methylpyrimidin-4-ylamine

The kinetic parameters of Bacillus subtilis Thiaminase II (TenA) with 5-aminomethyl-2-methylpyrimidin-4-ylamine as a substrate have been determined.

| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference |

| Wild-type TenA | 5-aminomethyl-2-methylpyrimidin-4-ylamine | 0.13 ± 0.02 | 0.45 ± 0.02 | Mutagenesis studies on TenA: A thiamin salvage enzyme from Bacillus subtilis |

Antiviral Activity of Derivatives

Derivatives of 5-aminomethyl-2-methylpyrimidin-4-ylamine have been investigated for their antiviral activity.

| Compound | Virus | Assay | EC₅₀ (µg/mL) | Reference |

| 2-((4-chlorobenzyl)thio)-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole | Tobacco Mosaic Virus (TMV) | Half-leaf method | 290.98 | Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives |

| 2-((2,4-dichlorobenzyl)thio)-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole | Tobacco Mosaic Virus (TMV) | Half-leaf method | 246.48 | Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives |

Anticancer Activity of Derivatives

Several studies have explored the anticancer potential of pyrimidine derivatives, with some being structurally related to 5-aminomethyl-2-methylpyrimidin-4-ylamine.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung Carcinoma) | Cytotoxicity | 0.35 | Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors |

| N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivative (Compound A8) | Ba/F3 JAK2V617F | Antiproliferative | 0.0253 | 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors |

Anti-inflammatory Activity of Derivatives

The pyrimidine scaffold is a known pharmacophore for anti-inflammatory agents.

| Compound | Target | Activity | IC₅₀ (µM) | Reference |

| 2,4,6-Trisubstituted pyrimidine derivative (Compound 3b) | COX-1 | Inhibition | 19.45 ± 0.07 | Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines |

| 2,4,6-Trisubstituted pyrimidine derivative (Compound 4d) | COX-2 | Inhibition | 23.8 ± 0.20 | Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines |

Experimental Protocols

Heterologous Expression and Purification of Bacillus subtilis Thiaminase II (TenA)

This protocol is adapted from "Mutagenesis studies on TenA: a thiamin salvage enzyme from Bacillus subtilis".

Objective: To produce and purify recombinant TenA from E. coli.

Materials:

-

E. coli strain (e.g., BL21(DE3))

-

Expression vector with TenA gene insert (e.g., pET vector)

-

LB broth and agar plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

Procedure:

-

Transformation: Transform the expression vector containing the TenA gene into a suitable E. coli expression strain.

-

Culture Growth: Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Large-Scale Culture: Inoculate a large volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged TenA protein with elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm purity and size.

-

Dialysis: Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

Caption: Workflow for TenA Purification.

Enzymatic Assay for Thiaminase II (TenA) Activity

This protocol is for a coupled-enzyme assay to determine the kinetic parameters of TenA with 5-aminomethyl-2-methylpyrimidin-4-ylamine.

Principle: The hydrolysis of 5-aminomethyl-2-methylpyrimidin-4-ylamine by TenA releases ammonia. The ammonia is then used by glutamate dehydrogenase to convert α-ketoglutarate to glutamate, a reaction that consumes NADPH. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm and is proportional to the rate of ammonia production.

Materials:

-

Purified TenA enzyme

-

5-aminomethyl-2-methylpyrimidin-4-ylamine (substrate)

-

Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

α-ketoglutarate

-

NADPH

-

Glutamate dehydrogenase

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing assay buffer, α-ketoglutarate (e.g., 5 mM), NADPH (e.g., 0.2 mM), and glutamate dehydrogenase (e.g., 10 units/mL).

-

Substrate Addition: Add varying concentrations of the substrate, 5-aminomethyl-2-methylpyrimidin-4-ylamine, to the reaction mixture.

-

Equilibration: Incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes to allow the temperature to equilibrate and to record a baseline absorbance.

-

Initiate Reaction: Initiate the reaction by adding a known amount of purified TenA enzyme.

-

Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate Initial Velocity: Determine the initial velocity of the reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Caption: Coupled Assay for TenA Activity.

Conclusion

5-aminomethyl-2-methylpyrimidin-4-ylamine is a molecule of fundamental biological importance, playing a central role in the thiamine salvage pathway. Its function as a substrate for Thiaminase II highlights a key mechanism for vitamin homeostasis in a wide range of organisms. Furthermore, the chemical tractability of this pyrimidine derivative has established it as a valuable starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects, underscore the potential of this chemical scaffold in drug discovery. Further research into the synthesis and biological evaluation of novel derivatives of 5-aminomethyl-2-methylpyrimidin-4-ylamine is warranted to explore its full therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in the multifaceted biological functions of this intriguing molecule and its derivatives.

References

The Role of Grewe Diamine in Thiamine (Vitamin B1) Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine) in the context of thiamine (Vitamin B1) biosynthesis. While not a direct intermediate in the de novo biosynthetic pathway, Grewe diamine is a pivotal precursor in the industrial synthesis of thiamine. Furthermore, it plays a significant role in biological salvage pathways, where it can be converted into a key biosynthetic intermediate. This document details its chemical synthesis, its enzymatic conversion in biological systems, relevant quantitative data, and comprehensive experimental protocols.

Introduction: Defining Grewe Diamine

Grewe diamine, chemically known as 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP), is a pyrimidine derivative that serves as a crucial building block for the synthesis of thiamine (Vitamin B1). Its structure is highly similar to the naturally occurring pyrimidine moiety of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). This structural similarity is key to its role in both synthetic and biological pathways.

Role of Grewe Diamine in the Industrial Synthesis of Thiamine

The primary and most established role of Grewe diamine is as a key intermediate in the chemical synthesis of thiamine on an industrial scale.[1] The overall process involves the synthesis of the pyrimidine ring (Grewe diamine) and the thiazole ring separately, followed by their condensation to form the thiamine molecule.

A prominent industrial synthesis route starts from readily available precursors and proceeds through several steps to yield Grewe diamine, which is then reacted with the thiazole moiety.[2]

Chemical Synthesis Pathway

The synthesis of thiamine via Grewe diamine can be summarized in the following key stages:

-

Synthesis of a protected pyrimidine precursor: This often involves the cyclization of smaller molecules to form the pyrimidine ring with a protected aminomethyl group at the 5-position. For instance, N-(4-amino-2-methyl-pyrimidine-5-yl-methyl)-alkanamides are common precursors.

-

Hydrolysis to Grewe diamine: The protecting group is removed, typically by hydrolysis under alkaline or acidic conditions, to yield Grewe diamine.[3]

-

Condensation with the thiazole moiety: Grewe diamine is then reacted with a suitable thiazole derivative, such as 4-methyl-5-(β-hydroxyethyl)thiazole, to form thiamine.[4]

-

Formation of the final salt: Thiamine is often converted to a stable salt form, such as thiamine hydrochloride or thiamine mononitrate, for pharmaceutical and food fortification purposes.[5][6]

Quantitative Data for Synthesis

The following table summarizes typical yields for the key steps in the industrial synthesis of thiamine from a protected Grewe diamine precursor.

| Reaction Step | Reactants | Product | Typical Yield (%) | Reference |

| Hydrolysis | N-formyl Grewe diamine, NaOH | Grewe Diamine | 93-98 | [3] |

| Condensation & Oxidation | Grewe Diamine, Thiazole derivative, H₂O₂ | Thiamine | High | [6] |

Role of Grewe Diamine in Biological Thiamine Salvage Pathways

While not a component of the de novo thiamine biosynthesis pathway, Grewe diamine can be utilized by various organisms, including bacteria, archaea, and plants, through a salvage pathway.[1][2] This pathway allows for the recycling of thiamine degradation products from the environment.

The TenA-Mediated Salvage Pathway

The key enzyme in this salvage pathway is Aminopyrimidine aminohydrolase , also known as TenA or thiaminase II (EC 3.5.99.2).[7] This enzyme catalyzes the hydrolysis of Grewe diamine (AmMP) to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which is a direct precursor in the de novo thiamine biosynthesis pathway.[3][8]

The salvaged HMP can then be phosphorylated by HMP kinase (ThiD) to HMP monophosphate (HMP-P) and subsequently to HMP pyrophosphate (HMP-PP), which then condenses with the thiazole moiety (THZ-P) to form thiamine monophosphate.[9]

Enzyme Kinetics

The kinetic parameters of TenA from Bacillus subtilis have been characterized, demonstrating its efficiency in converting Grewe diamine to HMP.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |

| TenA (B. subtilis) | 4-amino-5-aminomethyl-2-methylpyrimidine | 11.8 | 22.0 | 1.86 | [1][3] |

Experimental Protocols

Synthesis of Grewe Diamine by Hydrolysis of N-formyl Grewe Diamine

This protocol is adapted from industrial synthesis processes.[3]

-

Reaction Setup: In a suitable reaction vessel, suspend N-formyl Grewe diamine in an organic solvent (e.g., C3-C4 alcohols) and an aqueous solution of an alkali metal hydroxide (e.g., NaOH).

-

Hydrolysis: Heat the mixture to a temperature between 40°C and 85°C. The reaction is typically complete within 30 to 120 minutes.

-

Work-up: After cooling, the phases are separated. The organic phase contains the Grewe diamine.

-

Isolation: The organic solvent is evaporated under reduced pressure. The resulting solid is Grewe diamine.

-

Purification: The crude product can be further purified by crystallization or sublimation to achieve high purity (90-98%).

Enzymatic Assay for TenA Activity

This protocol is based on the method described for the characterization of TenA from Bacillus subtilis.[1]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

5 units of glutamate dehydrogenase

-

5 mM α-ketoglutarate

-

0.1 mM EDTA

-

250 µM NADPH

-

Varying concentrations of Grewe diamine (substrate)

-

Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

-

Enzyme Preparation: Purify TenA enzyme using standard protein purification techniques. Determine the enzyme concentration using its extinction coefficient (for B. subtilis TenA, ε280 = 74,280 M-1cm-1).

-

Initiation of Reaction: Initiate the reaction by adding a known amount of TenA to the reaction mixture.

-

Monitoring the Reaction: Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm. The hydrolysis of Grewe diamine by TenA releases ammonia, which is then used by glutamate dehydrogenase to convert α-ketoglutarate to glutamate, consuming NADPH in the process.

-

Data Analysis: Calculate the initial reaction rates at different substrate concentrations. Fit the data to the Michaelis-Menten equation to determine Km and kcat.

Analytical Methods: Quantification of Grewe Diamine

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of Grewe diamine. Due to the presence of primary amine groups, pre-column derivatization is often employed to enhance detection sensitivity.

HPLC with Pre-column Derivatization

This protocol is a general method for the analysis of biogenic amines and can be adapted and validated for Grewe diamine.

-

Sample Preparation: Prepare a standard solution of Grewe diamine of known concentration in a suitable solvent (e.g., dilute HCl). Prepare the sample solution by dissolving the material containing Grewe diamine in the same solvent.

-

Derivatization:

-

To an aliquot of the standard or sample solution, add a derivatizing agent such as dansyl chloride or o-phthalaldehyde (OPA) in an alkaline buffer (e.g., sodium bicarbonate, pH 9.5-10.5).

-

Incubate the mixture to allow the derivatization reaction to complete.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (for dansyl or OPA derivatives) or UV detector.

-

-

Quantification: Construct a calibration curve using the derivatized standards. Determine the concentration of Grewe diamine in the sample by comparing its peak area to the calibration curve.

Conclusion

Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine) holds a dual significance in the realm of thiamine biochemistry and production. It is an indispensable precursor in the cost-effective industrial synthesis of Vitamin B1, a pathway that is well-established and optimized. Concurrently, it serves as a substrate for the TenA enzyme in a biological salvage pathway, enabling various organisms to recycle thiamine degradation products. This guide provides a comprehensive overview of these roles, supported by quantitative data and detailed experimental protocols, to aid researchers and professionals in the fields of biotechnology, pharmacology, and drug development. A thorough understanding of the chemistry and enzymology of Grewe diamine is crucial for the continued innovation in Vitamin B1 production and for elucidating the metabolic intricacies of thiamine salvage in biological systems.

References

- 1. Mutagenesis studies on TenA: a thiamin salvage enzyme from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new thiamin salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103387573A - Preparation process for thiamine hydrochloride - Google Patents [patents.google.com]

- 6. US2844579A - Process for thiamine monomtrate - Google Patents [patents.google.com]

- 7. KEGG ENZYME: 3.5.99.2 [genome.jp]

- 8. tenA [subtiwiki.uni-goettingen.de]

- 9. thiamine salvage II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 5-Aminomethyl-2-methylpyrimidin-4-ylamine: A Key Intermediate in Thiamine Biosynthesis

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Aminomethyl-2-methylpyrimidin-4-ylamine, a pivotal intermediate in the biosynthesis of Vitamin B1 (Thiamine).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical pathway analysis.

Core Compound Information

5-Aminomethyl-2-methylpyrimidin-4-ylamine, also known as Grewe diamine, is a crucial precursor in the thiamine salvage pathway.[1] Its molecular structure, consisting of a substituted pyrimidine ring, gives rise to a unique spectroscopic signature that is essential for its identification and characterization in various biological and chemical assays.

| Property | Value |

| Molecular Formula | C6H10N4 |

| Molecular Weight | 138.17 g/mol |

| CAS Number | 95-02-3 |

| Melting Point | 270-272 °C |

| Boiling Point | 301.6 °C at 760 mmHg |

| Solubility | Slightly soluble in DMSO, Methanol (heated), and Water |

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Aminomethyl-2-methylpyrimidin-4-ylamine. These values are based on typical ranges for pyrimidine derivatives and should be considered as representative.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | Pyrimidine C6-H |

| ~6.5 | br s | 2H | -NH2 (at C4) |

| ~3.6 | s | 2H | -CH2-NH2 |

| ~2.4 | s | 3H | -CH3 (at C2) |

| ~1.8 | br s | 2H | -CH2-NH2 |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~164 | Pyrimidine C2 |

| ~162 | Pyrimidine C4 |

| ~158 | Pyrimidine C6 |

| ~110 | Pyrimidine C5 |

| ~40 | -CH2-NH2 |

| ~25 | -CH3 |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amines) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1650 | Strong | N-H bend (primary amine) |

| ~1600, ~1560 | Medium | C=N, C=C stretch (pyrimidine ring) |

| ~1450 | Medium | CH2, CH3 bend |

Table 4: Mass Spectrometry Data

| m/z Value | Interpretation |

| 138.09 | [M]+ (Molecular ion) |

| 121 | [M-NH3]+ |

| 109 | [M-C2H5N]+ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of the purified pyrimidine compound is prepared in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d6.[2] The sample is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the KBr pellet method is commonly employed.[3] Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The FTIR spectrum is recorded by passing an infrared beam through the pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of electrons. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Thiamine Salvage Pathway

5-Aminomethyl-2-methylpyrimidin-4-ylamine is a key player in the thiamine salvage pathway, which allows organisms to recycle and reuse components of degraded thiamine. The following diagram illustrates the logical flow of this pathway.

Caption: Thiamine Salvage Pathway.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of 5-Aminomethyl-2-methylpyrimidin-4-ylamine is outlined below.

Caption: Spectroscopic Analysis Workflow.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Aminomethyl-2-methylpyrimidin-4-ylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physicochemical properties of 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride, a key intermediate in the synthesis of Vitamin B1 (Thiamine).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a detailed summary of quantitative data, experimental protocols for property determination, and a visualization of its role in the thiamine salvage pathway.

Chemical Identity and Structure

5-Aminomethyl-2-methylpyrimidin-4-ylamine, also known as Grewe diamine, is a pyrimidine derivative that serves as a critical building block in the biological and chemical synthesis of Thiamine.[1] The dihydrochloride salt is a common form used in laboratory and industrial settings.

Table 1: Chemical Identifiers for 5-Aminomethyl-2-methylpyrimidin-4-ylamine and its Salts

| Identifier | 5-Aminomethyl-2-methylpyrimidin-4-ylamine (Free Base) | This compound |

| CAS Number | 95-02-3 | 874-43-1 |

| Molecular Formula | C₆H₁₀N₄ | C₆H₁₂Cl₂N₄ |

| Molecular Weight | 138.17 g/mol | 211.09 g/mol |

| InChI Key | OZOHTVFCSKFMLL-UHFFFAOYSA-N | FRWHCPFBMJIPLY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(C(=N1)N)CN | C1=C(CN)C(=NC(=N1)C)N.Cl.Cl |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The following tables summarize the key properties of 5-Aminomethyl-2-methylpyrimidin-4-ylamine and its dihydrochloride salt.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 270-272 °C (dihydrochloride) | Multiple sources |

| Boiling Point | 301.6 °C at 760 mmHg (free base, predicted) | LookChem |

| Solubility | Soluble in water and methanol (dihydrochloride). Slightly soluble in DMSO, Methanol (heated), and Water (free base). | Multiple sources |

| pKa | 7.70 ± 0.29 (predicted, for the free base) | LookChem |

| Appearance | White to off-white powder or solid | General knowledge |

| Storage Temperature | 2-8°C, in a dry, sealed place | Multiple sources |

Table 3: Computational and Molecular Descriptors (for Free Base)

| Descriptor | Value | Source |

| XLogP3 | -0.3 | LookChem |

| Hydrogen Bond Donor Count | 2 | LookChem |

| Hydrogen Bond Acceptor Count | 4 | LookChem |

| Rotatable Bond Count | 1 | LookChem |

| Exact Mass | 138.090546336 | LookChem |

| Complexity | 106 | LookChem |

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a high degree of purity.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of the compound.[2]

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.[2]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3]

-

Apparatus: Analytical balance, vials with screw caps, a constant temperature shaker or agitator (e.g., set to 37 ± 1 °C for biopharmaceutical relevance), filtration or centrifugation equipment, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).[3]

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., purified water, or buffers at pH 1.2, 4.5, and 6.8) in a vial.[3] This ensures that a saturated solution is formed.

-

The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.[3]

-

After agitation, the suspension is allowed to settle. An aliquot of the supernatant is then carefully removed and clarified by filtration (using a filter that does not bind the compound) or centrifugation to remove all undissolved solids.[3]

-

The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method.

-

The experiment is performed in triplicate to ensure accuracy and reproducibility.[3]

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining the acid dissociation constant (pKa) of a substance.[4]

-

Apparatus: A calibrated pH meter with a glass electrode, a burette, a magnetic stirrer, a beaker, standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants.[5][6]

-

Procedure:

-

A known quantity of the compound is dissolved in a suitable solvent (typically purified water or a water-cosolvent mixture) to create a solution of known concentration (e.g., 1 mM).[5][6]

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

For a basic compound's dihydrochloride salt, the solution is first made acidic (e.g., to pH 2) and then titrated with a standardized base (e.g., 0.1 M NaOH).[5]

-

The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

The titration continues until the pH has passed through the equivalence points.

-

A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve.[7]

-

Biological Significance and Experimental Workflow

5-Aminomethyl-2-methylpyrimidin-4-ylamine is a crucial intermediate in the thiamine (Vitamin B1) salvage pathway in many organisms. Thiaminases are enzymes that can cleave thiamine, rendering it inactive. Thiaminase II, in particular, plays a role in salvaging the pyrimidine moiety from thiamine degradation products.[8] It catalyzes the hydrolysis of 5-Aminomethyl-2-methylpyrimidin-4-ylamine to 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which can then be re-phosphorylated and used to synthesize thiamine pyrophosphate (TPP), the active form of the vitamin.[8][9][10]

Caption: Role of 5-Aminomethyl-2-methylpyrimidin-4-ylamine in the Thiamine Salvage Pathway.

References

- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. who.int [who.int]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. m.youtube.com [m.youtube.com]

- 8. Thiaminase - Wikipedia [en.wikipedia.org]

- 9. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unlocking the Brain's Code: A Technical Guide to the Mechanism of Action of Pyrimidine Derivatives in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate landscape of neurological disorders, from the debilitating progression of Alzheimer's disease to the disruptive electrical storms of epilepsy, presents a profound challenge to modern medicine. In the quest for effective therapeutics, the pyrimidine scaffold has emerged as a versatile and potent pharmacophore. This technical guide provides an in-depth exploration of the mechanisms of action through which pyrimidine derivatives exert their effects on the central nervous system. We delve into the core signaling pathways, present detailed experimental methodologies for their evaluation, and offer a comprehensive summary of quantitative data to aid in drug discovery and development efforts.

Core Mechanisms of Action

Pyrimidine derivatives employ a multi-pronged approach to combat neurological disorders, targeting key enzymes, receptors, and structural proteins implicated in disease pathogenesis. Their mechanisms can be broadly categorized as follows:

-

Enzyme Inhibition: A primary mode of action is the inhibition of critical enzymes involved in neurodegeneration and hyperexcitability.

-

Receptor and Ion Channel Modulation: Pyrimidine-based compounds can modulate the activity of various receptors and ion channels, thereby influencing neuronal communication and excitability.

-

Microtubule Stabilization: Certain derivatives play a crucial role in maintaining neuronal structure and function by stabilizing microtubules.

-

Anti-inflammatory and Neuroprotective Effects: Many pyrimidine derivatives exhibit anti-inflammatory and broader neuroprotective properties, shielding neurons from a variety of insults.

Alzheimer's Disease: A Multi-Target Approach

In the context of Alzheimer's disease, pyrimidine derivatives have demonstrated the ability to interfere with multiple pathological cascades.

Inhibition of Key Enzymes

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive deficits.[1] Pyrimidine derivatives have been developed as potent inhibitors of AChE and BChE, the enzymes responsible for acetylcholine degradation.[1]

β-Secretase (BACE-1) Inhibition: The amyloid cascade hypothesis points to the accumulation of amyloid-beta (Aβ) peptides as a central event in Alzheimer's pathogenesis. BACE-1 is a key enzyme in the production of Aβ.[2] Pyrimidine-based inhibitors block this enzyme, reducing the generation of toxic Aβ species.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease.[3] Several pyrimidine derivatives have been identified as inhibitors of GSK-3β.

Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition: DYRK1A is another kinase involved in tau pathology. Tricyclic pyrimidines have been shown to inhibit DYRK1A, presenting another avenue for therapeutic intervention.[4]

Modulation of Gamma-Secretase

Gamma-secretase is the final enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). Certain piperazinyl pyrimidines act as γ-secretase modulators, selectively reducing the production of the more toxic Aβ42 peptide over Aβ40.[4][5]

Signaling Pathway for Amyloid-Beta Production and Tau Hyperphosphorylation

Caption: Key signaling pathways in Alzheimer's disease targeted by pyrimidine derivatives.

Epilepsy and Seizure Disorders

The therapeutic potential of pyrimidine derivatives extends to epilepsy, a condition characterized by neuronal hyperexcitability.

Modulation of Voltage-Gated Sodium Channels

Dysfunction of voltage-gated sodium channels, particularly Nav1.2, is implicated in various epileptic disorders. Novel pyrimidine-based derivatives have been designed as potent inhibitors of Nav1.2, demonstrating robust antiepileptic activity in preclinical models.[6]

Modulation of L-Type Calcium Channels

Pyrimidine-2,4,6-triones have been identified as modulators of L-type voltage-gated calcium channels (Cav1.2 and Cav1.3).[7] While initially reported as blockers, further studies have shown that they can also act as activators, highlighting the nuanced interactions of these compounds with ion channels.[7]

GABAergic Mechanisms

Some triazolopyrimidine derivatives have shown anticonvulsant effects that are antagonized by flumazenil, a benzodiazepine receptor antagonist. This suggests an interaction with the GABA-A receptor complex, a key inhibitory system in the brain.[4]

Neuroprotection and Other Neurological Applications

Microtubule Stabilization

Triazolopyrimidine compounds have been shown to cross the blood-brain barrier and stabilize microtubules.[8] This action is crucial for maintaining neuronal structure and function, and these compounds have demonstrated efficacy in mouse models of Alzheimer's disease by reducing neuronal cell death and tau tangle formation.[8]

Kinase Inhibition in Neurodegeneration

The pyrimidine core is a common scaffold for kinase inhibitors.[3][9] Beyond Alzheimer's disease, pyrimidine derivatives are being investigated for their ability to inhibit kinases implicated in other neurodegenerative conditions, such as TANK-binding kinase 1 (TBK1) in amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[3][9]

Anti-inflammatory and Antioxidant Activity

Neuroinflammation is a common feature of many neurological disorders. Pyrimidine derivatives have been shown to possess anti-neuroinflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia.[10] Additionally, some derivatives exhibit antioxidant activity, which can protect neurons from oxidative stress.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for various pyrimidine derivatives in different neurological disorder models and assays.

Table 1: In Vitro Enzyme and Receptor Inhibition

| Compound Class | Target | Assay Type | IC50 | Reference |

| Phenylaminopyrimidines | EGFR triple mutant | Cell proliferation | 0.2 ± 0.01 μM | [12] |

| Pyrimidine-based derivatives | Nav1.2 | Electrophysiology | 65 nM and 120 nM | [6] |

| Uracil-based derivatives | Acetylcholinesterase | Enzymatic | Not specified | [1] |

| Isocytosine/Guanidine derivatives | BACE1 | FRET-based enzymatic | Not specified | [13] |

Table 2: In Vivo Anticonvulsant Activity

| Compound Class | Animal Model | Test | ED50 | Reference |

| Triazolopyrimidines | Mouse | MES | 15.8 mg/kg | [4] |

| Triazolopyrimidines | Mouse | scPTZ | 14.1 mg/kg | [4] |

| Pyrimidine-based derivatives | Mouse | MES | 3.2 and 11.1 mg/kg | [6] |

| Pyrimidine-based derivatives | Mouse | 6 Hz (32 mA) | 18.5 mg/kg | [6] |

Table 3: Pharmacokinetic Parameters

| Compound | Species | Administration | Brain/Plasma Ratio | Oral Bioavailability (F) | Reference |

| Aminopyrimidine (9l) | Mouse | i.p. | 0.75 | Not specified | [7] |

| Pyrimidine-based derivative (14) | Mouse | i.p. | 3.6 | 43% | [6] |

| Triazolopyrimidine (4) | Mouse | i.p. and oral | Brain retentive | Orally bioavailable | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine derivatives for neurological disorders.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of pyrimidine derivatives against AChE.

Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[15][16][17] The rate of TNB formation is directly proportional to AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

DTNB

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test pyrimidine derivatives

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test pyrimidine derivatives in the assay buffer. A positive control inhibitor (e.g., donepezil) should also be prepared.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of each concentration of the test compound or control to the respective wells.

-

Add 50 µL of the AChE solution to all wells except the blank.

-

Add 50 µL of the DTNB solution to all wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

In Vitro GSK-3β Kinase Assay

Objective: To determine the inhibitory potency of pyrimidine derivatives against GSK-3β.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase reaction.[3][8][18][19][20] The intensity of the luminescence is proportional to the GSK-3β activity.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK substrate peptide

-

ATP

-

Kinase assay buffer

-

Test pyrimidine derivatives

-

ADP-Glo™ Kinase Assay System (or similar)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test pyrimidine derivatives in kinase assay buffer.

-

-

Assay Setup:

-

Add 1 µL of the diluted test compounds or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of diluted GSK-3β enzyme to each well.

-

Prepare a substrate/ATP mixture and add 2 µL to each well to initiate the reaction.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Cell-Based Amyloid-Beta (Aβ) Production Assay

Objective: To evaluate the effect of pyrimidine derivatives on the production and secretion of Aβ peptides in a cellular context.

Principle: A human neuroblastoma cell line (e.g., BE(2)-M17 or HEK293T cells stably transfected with APP) that endogenously expresses the components of the amyloidogenic pathway is used.[21][22] The cells are treated with the test compounds, and the levels of secreted Aβ40 and Aβ42 in the conditioned medium are quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Human neuroblastoma cell line (e.g., BE(2)-M17)

-

Cell culture medium and supplements

-

Test pyrimidine derivatives

-

ELISA kits for human Aβ40 and Aβ42

-

96-well plates for cell culture and ELISA

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells in 96-well plates and allow them to adhere.

-

Treat the cells with various concentrations of the test pyrimidine derivatives for a specified period (e.g., 24-48 hours).

-

-

Sample Collection:

-

Collect the conditioned medium from each well.

-

Lyse the cells to determine total protein concentration for normalization.

-

-

ELISA:

-

Perform the Aβ40 and Aβ42 ELISAs on the conditioned media according to the manufacturer's instructions.

-

-

Data Analysis:

-

Quantify the concentrations of Aβ40 and Aβ42 in each sample.

-

Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.

-

Determine the effect of the test compounds on Aβ production and the Aβ42/Aβ40 ratio.

-

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

Objective: To assess the in vivo anticonvulsant efficacy of pyrimidine derivatives in an acute seizure model.

Principle: The MES test is a widely used preclinical model to identify compounds that are effective against generalized tonic-clonic seizures.[4][5][23][24][25] An electrical stimulus is delivered to the animal (typically a mouse or rat) to induce a seizure, and the ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is measured.

Materials:

-

Male Kunming mice (or other suitable strain)

-

Electroconvulsiometer with ear clip electrodes

-

Test pyrimidine derivatives

-

Vehicle control

-

Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Animal Dosing:

-

Administer the test pyrimidine derivatives at various doses (e.g., intraperitoneally or orally) to groups of mice.

-

Administer the vehicle control and the standard drug to separate groups.

-

-

Seizure Induction:

-

At the time of peak effect of the drug, subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the ear clip electrodes.

-

-

Observation:

-

Observe the mice for the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this phase.

-

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose.

-

Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

-

Conclusion

Pyrimidine derivatives represent a rich and diverse class of compounds with significant potential for the treatment of a wide range of neurological disorders. Their ability to engage multiple targets within the complex pathophysiology of these diseases, from enzyme inhibition and receptor modulation to the stabilization of crucial cellular structures, underscores their therapeutic promise. The experimental protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the continued exploration and optimization of pyrimidine-based therapies. As our understanding of the intricate molecular mechanisms underlying neurological diseases deepens, the rational design and development of novel pyrimidine derivatives will undoubtedly play a pivotal role in the future of neuropharmacology.

References

- 1. Preparing Synthetic Aβ in Different Aggregation States | Springer Nature Experiments [experiments.springernature.com]

- 2. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of β-Secretase in Vivo via Antibody Binding to Unique Loops (D and F) of BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. benchchem.com [benchchem.com]

- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. promega.com [promega.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. A Cellular Model of Amyloid Precursor Protein Processing and Amyloid-β Peptide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Amyloid-β Production Via Cleavage of Amyloid-β Protein Precursor is Modulated by Cell Density - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anticonvulsant activity of phenobarbital and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Anticonvulsant activity of methanolic and aqueous extracts of Melissa parviflora in experimentally induced Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Silico Modeling of Grewe Diamine and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to model the interaction of Grewe diamine and its derivatives with their primary biological targets, the opioid receptors. The Grewe diamine scaffold is a foundational structure for a significant class of morphinan analgesics, making its study crucial for the development of novel pain therapeutics with improved efficacy and side-effect profiles.

Introduction: The Role of Grewe Diamine and In Silico Modeling

The Grewe diamine scaffold is the core structure of morphinan-type opioids, a class of potent analgesics that includes clinically vital drugs like morphine.[1] These compounds exert their effects primarily by interacting with the μ (mu), δ (delta), and κ (kappa) opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[2][3] The development of new derivatives aims to create analgesics with reduced side effects such as respiratory depression, tolerance, and dependence.[4]

Computer-aided drug design (CADD), or in silico modeling, has become an indispensable tool in this process.[5][6] It allows researchers to predict how ligands will bind to their receptor targets, understand the structural basis of their activity, and prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[5][7] Key computational techniques include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling.[6][8][9]

Molecular Targets: The Opioid Receptors

The primary targets for Grewe diamine derivatives are the opioid receptors, which are class A GPCRs.[3][10] These receptors are embedded in the cell membrane and consist of seven transmembrane (TM) helices.[3] Upon binding of an agonist, the receptor undergoes a conformational change, initiating intracellular signaling cascades.[10][11] Most analgesic effects are mediated by the μ-opioid receptor (MOR), making it the most studied target for these compounds.[4]

Core Computational Methodologies and Protocols

Effective in silico analysis relies on a multi-step workflow that integrates several computational techniques to build a comprehensive understanding of ligand-receptor interactions.

Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's binding site and estimates the strength of the interaction, typically through a scoring function.[12]

Experimental Protocol: A Typical Molecular Docking Workflow

-

Receptor Preparation:

-

Obtain a high-resolution crystal structure of the target opioid receptor (e.g., the μ-opioid receptor, PDB ID: 6DDF) from the Protein Data Bank.[12]

-

Remove non-essential components like co-crystallized ligands, water molecules, and ions.

-

Add hydrogen atoms, as they are typically not resolved in crystal structures.

-

Assign partial atomic charges using a force field (e.g., CHARMM).

-

If necessary, model any missing loops or side chains in the protein structure.

-

-

Ligand Preparation:

-

Generate the 3D structure of the Grewe diamine derivative.

-

Minimize the energy of the ligand to obtain a low-energy conformation.

-

Assign partial atomic charges and define rotatable bonds to allow for conformational flexibility during docking.

-

-

Grid Generation and Site Definition:

-

Docking Simulation:

-

Pose Analysis and Scoring:

-

The docking program scores and ranks the generated poses based on a scoring function that approximates the binding free energy.

-

The top-ranked poses are visually inspected to analyze key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and charge-enhanced interactions with critical amino acid residues.[1][13]

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment and allowing for the assessment of binding stability.[6][11]

Experimental Protocol: MD Simulation of a Ligand-Receptor Complex

-

System Setup:

-

Select the most plausible ligand pose from molecular docking as the starting structure.

-

Embed the protein-ligand complex into a realistic lipid bilayer (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) to mimic the cell membrane.[14]

-

Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

-

-

Parameterization:

-

Apply a suitable force field to describe the interactions between all atoms in the system. Commonly used force fields include CHARMM36 for the protein and lipids and CGenFF (CHARMM General Force Field) for the drug-like ligand.[14]

-

-

Energy Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

-

Gradually heat the system to a physiological temperature (e.g., 310 K) while applying restraints to the protein and ligand.

-

Run a series of equilibration steps under constant volume (NVT) and then constant pressure (NPT) ensembles, gradually releasing the restraints to allow the water and lipid molecules to accommodate the protein-ligand complex.

-

-

Production Run:

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the ligand's binding pose by calculating the Root Mean Square Deviation (RMSD).

-

Examine the flexibility of different protein regions by calculating the Root Mean Square Fluctuation (RMSF).

-

Monitor specific ligand-receptor interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation to determine their stability.[6]

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity.[9][15] They are valuable for predicting the activity of novel, unsynthesized derivatives.[7][16]

Experimental Protocol: Developing a QSAR Model

-

Data Set Assembly:

-

Compile a dataset of Grewe diamine derivatives with experimentally determined biological activities (e.g., binding affinity Ki, or functional activity EC50).

-

Divide the dataset into a training set (for building the model) and a test set (for validating its predictive power).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a range of molecular descriptors. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors derived from molecular field analysis (e.g., CoMFA, CoMSIA).[7]

-

-

Model Generation:

-

Use statistical regression methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to establish a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable).[9]

-

-

Model Validation: